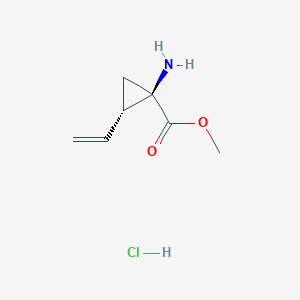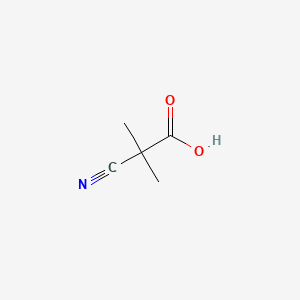
(2,3-dichlorophenyl)methanesulfonyl Chloride
Vue d'ensemble
Description
(2,3-dichlorophenyl)methanesulfonyl Chloride, also known as DCM, is a synthetic compound that is used in laboratory experiments for a variety of applications. It is a highly versatile compound, with a wide range of uses in biochemical and physiological experiments. DCM is a colorless, volatile liquid with a sweet, chloroform-like odor. It is a polar aprotic solvent, and is used as a reagent in a variety of organic synthesis reactions. DCM has a wide range of uses in the laboratory, and is commonly used in biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthesis and Labeling
- Synthesis of Radioactive Labels: The compound has been used in synthesizing radioactive 2,4-dichlorophenyl methanesulfonate, which is labeled with 14C and 35S. This has facilitated studies into the metabolic fate of nematicides (Burton & Stoutamire, 1973).
Chemical Reactions
- Methanesulfonic Acid Catalyzed Reactions: In a study, the methanesulfonic acid catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol produced various compounds, illustrating the compound's role in complex organic reactions (Upadhyaya et al., 1997).
Analytical Methods
- Preparation Methods: Studies describe convenient methods for the preparation of methanesulfonyl chloride derivatives, highlighting their importance in analytical chemistry (Hanai & Okuda, 1977).
Electrochemistry
- Electrochemical Properties in Ionic Liquids: Research has explored the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid, indicating potential applications in battery technology (Su, Winnick, & Kohl, 2001).
Organic Synthesis
- Catalysis in Organic Synthesis: The addition of methanesulfonyl chlorides to olefins, catalyzed by ruthenium complexes, is a critical method in organic synthesis, providing a way to synthesize β-chlorosulfones (Kamigata et al., 1984).
Medicinal Chemistry
- N-arylation of Methanesulfonamide: A method for the Pd-catalyzed N-arylation of methanesulfonamide, avoiding genotoxic reagents and byproducts, has been developed. This is significant for the synthesis of pharmaceutical compounds (Rosen et al., 2011).
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTSPJDUUYLVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466981 | |
| Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dichlorophenyl)methanesulfonyl Chloride | |
CAS RN |
163295-69-0 | |
| Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














